LMK-235
LMK-235
Histone deacetylases (HDACs) catalyze the hydrolytic removal of acetyl groups from histone lysine residues, which commonly results in chromatin condensation and transcriptional repression. LMK 235 is an HDAC inhibitor that selectively targets HDACs 4 and 5 (IC50s = 12 and 4 nM, respectively) over other HDACs (IC50s = 56, 320, 850, 880, and 1,280 for HDACs 6, 1, 11, 2, and 8, respectively). It displays enhanced cytotoxic effects against human cancer cell lines, compared to SAHA or trichostatin A. LMK 235 and derivatives inhibit the growth of the malarial parasite P. falciparum at multiple life cycle stages at nanomolar concentrations.
Novel inhibitor of HDAC4 and HDAC5
LMK-235 is a selective histone deacetylase (HDAC) 4 and HDAC5 inhibitor. LMK-235 demonstrates activity against chemoresistant cancer cell lines in an MTT assay for cytotoxicity using human ovarian cancer cell lines A2780 and cisplatin resistant A2780CisR (IC50 = 0.49 and 0.32 μ M respectively).
Novel inhibitor of HDAC4 and HDAC5
LMK-235 is a selective histone deacetylase (HDAC) 4 and HDAC5 inhibitor. LMK-235 demonstrates activity against chemoresistant cancer cell lines in an MTT assay for cytotoxicity using human ovarian cancer cell lines A2780 and cisplatin resistant A2780CisR (IC50 = 0.49 and 0.32 μ M respectively).
Brand Name:
Vulcanchem
CAS No.:
1418033-25-6
VCID:
VC0548546
InChI:
InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19)
SMILES:
CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C
Molecular Formula:
C15H22N2O4
Molecular Weight:
294.35 g/mol
LMK-235
CAS No.: 1418033-25-6
Cat. No.: VC0548546
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Histone deacetylases (HDACs) catalyze the hydrolytic removal of acetyl groups from histone lysine residues, which commonly results in chromatin condensation and transcriptional repression. LMK 235 is an HDAC inhibitor that selectively targets HDACs 4 and 5 (IC50s = 12 and 4 nM, respectively) over other HDACs (IC50s = 56, 320, 850, 880, and 1,280 for HDACs 6, 1, 11, 2, and 8, respectively). It displays enhanced cytotoxic effects against human cancer cell lines, compared to SAHA or trichostatin A. LMK 235 and derivatives inhibit the growth of the malarial parasite P. falciparum at multiple life cycle stages at nanomolar concentrations. Novel inhibitor of HDAC4 and HDAC5 LMK-235 is a selective histone deacetylase (HDAC) 4 and HDAC5 inhibitor. LMK-235 demonstrates activity against chemoresistant cancer cell lines in an MTT assay for cytotoxicity using human ovarian cancer cell lines A2780 and cisplatin resistant A2780CisR (IC50 = 0.49 and 0.32 μ M respectively). |
|---|---|
| CAS No. | 1418033-25-6 |
| Molecular Formula | C15H22N2O4 |
| Molecular Weight | 294.35 g/mol |
| IUPAC Name | N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide |
| Standard InChI | InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19) |
| Standard InChI Key | VRYZCEONIWEUAV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C |
| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C |
| Appearance | White to off-white solid powder |
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